molecular formula C14H12N2 B8560518 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

Cat. No. B8560518
M. Wt: 208.26 g/mol
InChI Key: UXIQKWLNZFXQDO-UHFFFAOYSA-N
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Patent
US09108951B2

Procedure details

Intermediate 17B was oxidized using MnO2. After 24 h, the reaction was filtered through Celite® and concentrated to afford 75 mg (80%) of Intermediate 17 as yellow oil. MS (ESI) m/z: 209.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:16]=[CH:15][CH:14]=[C:13]3[C:8]=2[CH2:9][CH2:10][NH:11][CH2:12]3)=[CH:3][CH:2]=1>O=[Mn]=O>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:16]=[CH:15][CH:14]=[C:13]3[C:8]=2[CH2:9][CH2:10][N:11]=[CH:12]3)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=C2CCNCC2=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=C2CCN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.